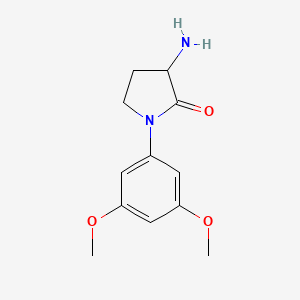
3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one
Übersicht
Beschreibung
“3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one” is a compound with the CAS Number: 1270657-25-4 . It has a molecular weight of 236.27 . The IUPAC name for this compound is 3-amino-1-(3,5-dimethoxyphenyl)-2-pyrrolidinone .
Molecular Structure Analysis
The molecular formula of “3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one” is C12H16N2O3 . The InChI code for this compound is 1S/C12H16N2O3/c1-16-9-5-8(6-10(7-9)17-2)14-4-3-11(13)12(14)15/h5-7,11H,3-4,13H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Application in Cancer Research
- Scientific Field: Oncology
- Summary of Application: The compound has been synthesized and evaluated for its cytotoxic activity against different human cancer cell lines .
- Methods of Application: The compound was synthesized via a reaction of 6-methoxynaphthalen-2-ol, 2,5-dichlorobenzaldehyde, and malononitrile in ethanolic piperidine solution under microwave irradiation .
- Results: The molecule revealed promising cytotoxic activities against the three cancer cell lines .
Application in Synthesis of Nitrogen Heterocycles
- Scientific Field: Organic Chemistry
- Summary of Application: The compound has been used in the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines .
- Methods of Application: This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
- Results: The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds .
Application in Antiviral Research
- Scientific Field: Virology
- Summary of Application: Indole derivatives, which include compounds similar to “3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one”, have been reported as antiviral agents .
- Methods of Application: The specific methods of application vary depending on the virus being targeted. In one study, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Results: The compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Application in Anti-inflammatory Research
- Scientific Field: Pharmacology
- Summary of Application: Derivatives of “3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one” have been synthesized and evaluated for their anti-inflammatory activity .
- Results: The synthesized derivatives exhibited anti-inflammatory activity .
Application in Antioxidant Research
- Scientific Field: Pharmacology
- Summary of Application: Derivatives of “3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one” have been synthesized and evaluated for their antioxidant properties .
- Results: The synthesized derivatives exhibited antioxidant activity .
Application in Pharmacology
- Scientific Field: Pharmacology
- Summary of Application: The compound is a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity . It is used as a peripheral vasoconstrictor in the treatment of certain hypotensive states .
- Results: The compound has been found to be effective in treating certain hypotensive states .
Safety And Hazards
Zukünftige Richtungen
Pyrrolones and pyrrolidinones, including “3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one”, have been synthesized and most of them have various significant biological activities . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
Eigenschaften
IUPAC Name |
3-amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-9-5-8(6-10(7-9)17-2)14-4-3-11(13)12(14)15/h5-7,11H,3-4,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXWKMVVFMZFLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCC(C2=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




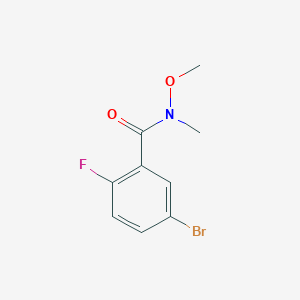
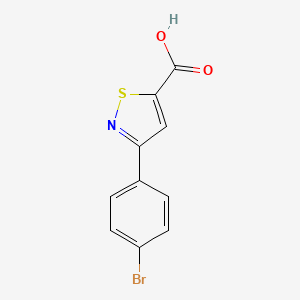

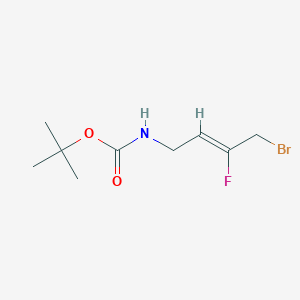
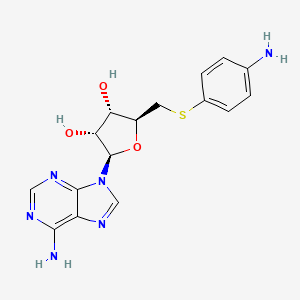
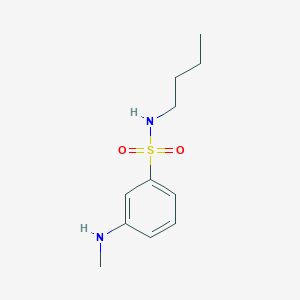
![7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B1526757.png)
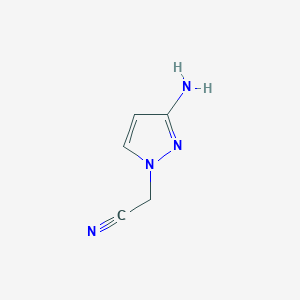
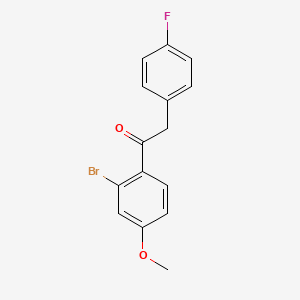
![2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B1526763.png)
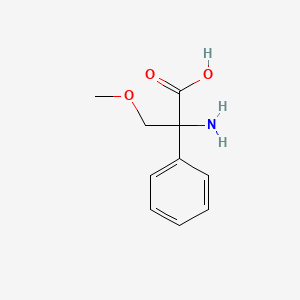
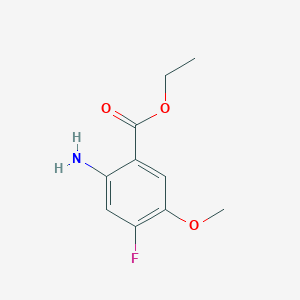
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)